molecular formula C5H5F2I B14850348 4,4-Difluoro-1-iodocyclopentene

4,4-Difluoro-1-iodocyclopentene

Cat. No.: B14850348
M. Wt: 229.99 g/mol
InChI Key: RFMMXTBJWZDWCU-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-iodocyclopentene is a halogenated cyclopentene derivative featuring two fluorine atoms at the 4-position and an iodine atom at the 1-position of the cyclopentene ring. The molecular formula is C₅H₅F₂I, with a molecular weight of approximately 230 g/mol. Applications likely include its use as a synthetic intermediate in pharmaceuticals or materials science, leveraging its iodine for cross-coupling reactions .

Properties

Molecular Formula

C5H5F2I

Molecular Weight

229.99 g/mol

IUPAC Name

4,4-difluoro-1-iodocyclopentene

InChI

InChI=1S/C5H5F2I/c6-5(7)2-1-4(8)3-5/h1H,2-3H2

InChI Key

RFMMXTBJWZDWCU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC1(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-iodocyclopentene typically involves the halogenation of cyclopentene derivatives. One common method includes the reaction of cyclopentene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-iodocyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorocyclopentane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted cyclopentene derivatives.

    Oxidation Reactions: Formation of epoxides or hydroxylated products.

    Reduction Reactions: Formation of difluorocyclopentane derivatives.

Scientific Research Applications

4,4-Difluoro-1-iodocyclopentene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-iodocyclopentene in chemical reactions involves the activation of the carbon-iodine bond, which can undergo nucleophilic substitution or oxidative addition. The presence of fluorine atoms enhances the electron-withdrawing effect, making the compound more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Differences

4,4-Dimethyl-2-cyclopenten-1-one
  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.15 g/mol
  • Key Features: A cyclopentenone derivative with a ketone group at the 1-position and methyl groups at the 4-positions. The absence of halogens contrasts sharply with 4,4-Difluoro-1-iodocyclopentene. Methyl groups are electron-donating, while the ketone introduces polarity and reactivity toward nucleophilic additions .
Diphenylamine Analogs (e.g., Thyroxine, Triiodothyronine)
  • Key Features: These compounds contain iodine but on aromatic rings (e.g., thyroid hormones).
Patent Compound (EP 4 374 877 A2)
  • Key Features : A pyrrolo-pyridazine derivative with a 2,3-difluoro-4-iodophenyl group. The combination of fluorine and iodine in a phenyl ring underscores their synergistic use in enhancing metabolic stability and reactivity in pharmaceutical contexts .

Physical and Chemical Properties

Property This compound 4,4-Dimethyl-2-cyclopenten-1-one Diphenylamine Analogs (e.g., Thyroxine)
Molecular Weight ~230 g/mol 110.15 g/mol ~776 g/mol (Thyroxine)
Halogen Substituents 2 F, 1 I None 3–4 I (aromatic)
Key Reactivity Iodo group for cross-coupling; F for electronic modulation Ketone for nucleophilic addition Iodo for hormonal activity
Applications Synthetic intermediate, materials Fragrance precursor Pharmaceuticals (thyroid regulation)

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